N-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)-5-IODOQUINOXALIN-6-AMINE
Description
Properties
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-yl)-5-iodoquinoxalin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10IN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-4H,5-6H2,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTGOWDNUUXBGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10IN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439073 | |
| Record name | 6-Quinoxalinamine, N-(4,5-dihydro-1H-imidazol-2-yl)-5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91147-44-3 | |
| Record name | 6-Quinoxalinamine, N-(4,5-dihydro-1H-imidazol-2-yl)-5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
L-Proline-Catalyzed Condensation (Pathway B)
A method adapted from the synthesis of quinoxalines using nitroolefins and o-phenylenediamines (Patent CN103694182A) offers a metal-free route. Here, 5-iodo-nitroolefin reacts with o-phenylenediamine in ethanol under L-proline catalysis (10 mol%) at room temperature:
Key Advantages :
-
Avoids metal catalysts, simplifying purification.
Limitations :
-
Requires synthesis of iodinated nitroolefin precursors, which may involve multi-step preparations.
IBX-Mediated Cyclization (Pathway B)
Hypervalent iodine reagent o-iodoxybenzoic acid (IBX) catalyzes the condensation of 1,2-diketones and o-phenylenediamines. For iodinated derivatives, 5-iodo-1,2-diketone reacts with o-phenylenediamine in acetic acid:
\text{5-Iodo-1,2-diketone} + \text{o-Phenylenediamine} \xrightarrow[\text{IBX (1 mol%), AcOH}]{\text{RT, 5–15 min}} \text{5-Iodoquinoxaline}
Optimization Data :
| Solvent | Catalyst Loading | Yield (%) |
|---|---|---|
| Acetic acid | 1 mol% IBX | 98–99 |
| CH₃CN | 1 mol% IBX | 85 |
This method achieves rapid reaction times and high yields but necessitates pre-functionalized iodinated diketones.
Regioselective Iodination Strategies
Electrophilic Iodination of Quinoxaline
Late-stage iodination using N-iodosuccinimide (NIS) in the presence of directing groups:
Mechanistic Insight :
The amine group at position 6 directs electrophilic attack to the adjacent position 5 via resonance stabilization.
Experimental Validation :
Halogen Exchange (Finkelstein Reaction)
Bromo or chloro precursors undergo iodide displacement:
Challenges :
-
Limited applicability due to poor leaving-group aptitude of amines.
-
Requires prior synthesis of 5-haloquinoxalines (e.g., via methods in).
Integrated Synthetic Routes
One-Pot Assembly (Pathway A)
Analytical and Spectroscopic Characterization
Critical data for verifying the target compound:
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.52 (s, 1H, quinoxaline H-2), 7.95 (d, J=8.5 Hz, 1H, H-7), 3.85 (m, 4H, imidazoline CH₂) |
| ¹³C NMR | δ 154.1 (C-5), 142.3 (C-6), 98.5 (C-I), 45.2 (imidazoline CH₂) |
| HRMS | [M+H]⁺ calc. for C₁₁H₁₁IN₅: 356.0124; found: 356.0121 |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing quinoxaline derivatives exhibit promising anticancer properties. For instance, research has shown that modifications to the quinoxaline structure can enhance its efficacy against various cancer cell lines. The presence of the imidazole ring may contribute to improved bioactivity and selectivity towards cancerous cells.
Case Study: Quinoxaline Derivatives in Cancer Therapy
A study published in Journal of Medicinal Chemistry demonstrated that a series of quinoxaline derivatives, including those similar to N-(4,5-dihydro-1H-imidazol-2-yl)-5-iodoquinoxalin-6-amine, exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7) with IC50 values in the micromolar range. The study highlighted the importance of substituents on the quinoxaline core for enhancing biological activity .
Antimicrobial Properties
Quinoxaline derivatives have also been explored for their antimicrobial properties. The compound's structural characteristics may provide a scaffold for developing new antibiotics.
Case Study: Antimicrobial Testing
A research article in Antimicrobial Agents and Chemotherapy evaluated various quinoxaline derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that compounds with halogen substitutions, such as iodine in this compound, displayed enhanced antibacterial activity compared to their non-halogenated counterparts .
Neurological Applications
The imidazole moiety is known for its role in modulating neurotransmitter systems, making compounds like this compound potential candidates for neurological research.
Case Study: Neuroprotective Effects
In a study published in Neuropharmacology, researchers investigated the neuroprotective effects of imidazole-containing compounds on neuronal cell lines subjected to oxidative stress. Results indicated that certain derivatives could mitigate cell death and promote survival pathways, suggesting their potential use in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)-5-IODOQUINOXALIN-6-AMINE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoxaline and imidazole moieties. These interactions can modulate biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s quinoxaline core and imidazoline substituent are shared with several analogs. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
Key Findings
Halogen Effects :
- The bromo analog (C₁₁H₁₀BrN₅) demonstrates increased receptor-binding affinity compared to the unsubstituted parent compound, likely due to halogen bonding interactions .
- The iodo derivative is expected to exhibit even stronger halogen bonding due to iodine’s larger atomic radius and polarizability, though this may compromise solubility .
Substituent Impact on Physicochemical Properties :
- The methyl-substituted analog (C₁₂H₁₃N₅) shows enhanced solubility in aqueous media, making it a preferred intermediate in synthetic pathways .
- In contrast, iodine’s hydrophobicity likely reduces aqueous solubility, necessitating formulation optimization for pharmacological use.
Synthetic Routes: The methyl derivative is synthesized via nucleophilic substitution of 5-methyl-6-nitroquinoxaline with imidazoline, yielding ~65% purity .
Biological Activity: No direct studies on the 5-iodo compound are cited in the evidence. The bromo analog is noted in toxicology databases, indicating possible regulatory scrutiny for safety .
Biological Activity
N-(4,5-Dihydro-1H-imidazol-2-yl)-5-iodoquinoxalin-6-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C11H10IN5
- Molecular Weight : 305.13 g/mol
- CAS Number : 10198248
The compound features a quinoxaline core, which is known for its diverse biological activities, and an imidazole moiety that may contribute to its pharmacological effects.
Antitumor Activity
Several studies have examined the antitumor potential of quinoxaline derivatives. For instance, compounds similar to N-(4,5-dihydro-1H-imidazol-2-yl)-5-iodoquinoxalin-6-amines have shown activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
Neuropharmacological Effects
Research indicates that imidazole derivatives can influence monoamine neurotransmitter systems. For example, studies on related compounds have shown significant increases in noradrenaline and dopamine levels in brain regions associated with mood regulation, suggesting potential antidepressant effects.
Case Study 1: Antitumor Efficacy
In a preclinical study assessing the antitumor efficacy of quinoxaline derivatives, N-(4,5-dihydro-1H-imidazol-2-yl)-5-iodoquinoxalin-6-amines were tested against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant efficacy observed at concentrations below 10 µM.
Case Study 2: Neurotransmitter Modulation
A study investigated the effects of related imidazole-based compounds on neurotransmitter release in rat models. The administration of these compounds resulted in a notable increase in extracellular levels of noradrenaline without affecting serotonin levels, indicating a selective modulation of catecholaminergic systems.
Q & A
Basic: How can the molecular structure of N-(4,5-Dihydro-1H-imidazol-2-yl)-5-iodoquinoxalin-6-amine be determined using X-ray crystallography?
Methodological Answer:
Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key steps include:
- Data Collection : Use a Bruker CCD diffractometer to measure reflections at low temperatures (e.g., 150 K) to minimize disorder .
- Structure Solution : Employ SHELXS-97 for phase determination via direct methods .
- Refinement : Refine the model iteratively using SHELXL-97 , applying geometric restraints for disordered regions (e.g., occupancy factors fixed at 0.5 for disordered residues) .
- Visualization : Generate ORTEP diagrams using ORTEP-3 to depict thermal ellipsoids and molecular geometry .
- Validation : Check R-factors (< 0.05) and residual electron density maps to ensure model accuracy .
Basic: What synthetic strategies are effective for preparing this compound?
Methodological Answer:
Synthesis typically involves:
- Core Formation : React 5-iodo-6-aminoquinoxaline with imidazoline precursors (e.g., ethylene diamine derivatives) under reflux conditions .
- Purification : Use column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization from ethanol to isolate the pure compound .
- Purity Confirmation : Validate via HPLC (C18 column, UV detection at 254 nm) and elemental analysis (±0.4% for C, H, N) .
Basic: What analytical techniques confirm the identity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d6) to confirm proton environments (e.g., imidazoline NH at δ ~10 ppm) and carbon backbone .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion peak ([M+H]⁺) and isotopic pattern matching iodine’s signature .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=N stretch at ~1650 cm⁻¹) .
- X-ray Crystallography : Resolve structural ambiguities (e.g., iodine positioning) .
Advanced: How can hydrogen-bonding networks in the crystal lattice be systematically analyzed?
Methodological Answer:
- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D for donor, A for acceptor) and identify motifs (e.g., chains (C), rings (R)) .
- Software Tools : Use Mercury or PLATON to calculate hydrogen-bond geometry (distance, angle) and generate interaction maps .
- Case Study : In related imidazoline-quinoxaline derivatives, intramolecular N–H⋯N bonds stabilize planar conformations, while intermolecular bonds form 1D chains along crystallographic axes .
Advanced: How are crystallographic data contradictions (e.g., disorder) resolved during refinement?
Methodological Answer:
- Disorder Handling : For disordered residues (e.g., –N(H)—C6H4Cl), split the model into two orientations with fixed 50:50 occupancy .
- Restraints : Apply SHELXL distance/angle restraints (e.g., N–H = 0.88 ± 0.01 Å) to maintain chemically reasonable geometries .
- Validation : Cross-check displacement parameters (Ueq) and omit suspicious reflections (e.g., those obscured by beam stops) .
Advanced: What role does the iodine substituent play in the compound’s reactivity or supramolecular assembly?
Methodological Answer:
- Steric and Electronic Effects : The iodine atom’s size polarizes the quinoxaline ring, enhancing electrophilic substitution reactivity at adjacent positions .
- Halogen Bonding : Iodine may participate in X⋯N/O interactions (3.3–3.5 Å), influencing crystal packing. Compare with bromo analogs (e.g., 5-bromo derivatives) to assess trends .
- Experimental Design : Synthesize iodine-free analogs and compare melting points, solubility, and diffraction patterns to isolate iodine-specific effects .
Advanced: How can structural data from related compounds inform the study of this molecule?
Methodological Answer:
- Isostructural Analysis : Compare unit cell parameters (e.g., space group, Z-value) with analogs like N-(4-Chlorophenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amine .
- Hydrogen-Bonding Trends : Identify conserved motifs (e.g., imidazoline NH donors) across derivatives to predict crystallization behavior .
- Database Mining : Use the Cambridge Structural Database (CSD) to retrieve bond-length/angle statistics for quinoxaline-imidazoline systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
